1-[3-(Trifluoromethyl)phenyl]piperazine 1-[3-(Trifluoromethyl)phenyl]piperazine 1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine.
Brand Name: Vulcanchem
CAS No.: 15532-75-9
VCID: VC0374031
InChI: InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
SMILES: C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Molecular Formula: C11H13F3N2
Molecular Weight: 230.23g/mol

1-[3-(Trifluoromethyl)phenyl]piperazine

CAS No.: 15532-75-9

Main Products

VCID: VC0374031

Molecular Formula: C11H13F3N2

Molecular Weight: 230.23g/mol

1-[3-(Trifluoromethyl)phenyl]piperazine - 15532-75-9

CAS No. 15532-75-9
Product Name 1-[3-(Trifluoromethyl)phenyl]piperazine
Molecular Formula C11H13F3N2
Molecular Weight 230.23g/mol
IUPAC Name 1-[3-(trifluoromethyl)phenyl]piperazine
Standard InChI InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2
Standard InChIKey KKIMDKMETPPURN-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Canonical SMILES C1CN(CCN1)C2=CC=CC(=C2)C(F)(F)F
Description 1-(3-(trifluoromethyl)phenyl)piperazine is a N-arylpiperazine that is piperazine substituted by a 3-(trifluoromethyl)phenyl group at position 1. A serotonergic agonist used as a recreational drug. It has a role as a xenobiotic, an environmental contaminant, a psychotropic drug and a serotonergic agonist. It is a member of (trifluoromethyl)benzenes and a N-arylpiperazine.
Synonyms 1-(3-trifluoromethylphenyl)piperazine
1-(m-trifluoromethylphenyl)piperazine
TFMPP
PubChem Compound 4296
Last Modified Nov 11 2021
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